REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[C:9]([NH:11][C:12](N)=[O:13])[CH:8]=[C:7]([NH:15][C:16](N)=[O:17])[CH:6]=1)[C:2](N)=[O:3]>CCOCC>[N:1]([C:5]1[CH:6]=[C:7]([N:15]=[C:16]=[O:17])[CH:8]=[C:9]([N:11]=[C:12]=[O:13])[CH:10]=1)=[C:2]=[O:3].[NH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
triamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3,5-triureido benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)N)C1=CC(=CC(=C1)NC(=O)N)NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1=CC(=CC(=C1)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |